molecular formula C26H20N2O3S B2497927 4-benzyl-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921567-02-4

4-benzyl-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2497927
CAS RN: 921567-02-4
M. Wt: 440.52
InChI Key: UJVUJUDGGKWNBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "4-benzyl-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" often involves multi-step reactions, including etherification, Friedel-Crafts acylation, and cyclization processes (Shen et al., 2012). These methods can result in a variety of structurally related thiazole compounds with varying substituents, demonstrating the flexibility and complexity of synthesizing this class of compounds.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. For instance, compounds with similar frameworks have been structurally characterized to reveal details like conformational disorder, hydrogen bonding patterns, and supramolecular aggregation (B. K. Sagar et al., 2018). Such analyses are vital for understanding the molecular geometry and potential reactivity of the compound .

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives can lead to various biological activities, including antimicrobial and anticancer properties. For example, certain thiazole compounds have been synthesized and shown to possess significant antimicrobial activity (B. Priya et al., 2006). These findings underscore the chemical reactivity and potential application of thiazole derivatives in pharmaceutical research.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. For example, the crystalline structure of related compounds has been elucidated, demonstrating how molecular interactions, like hydrogen bonding and π-π stacking, affect the physical state and stability of these compounds (Ersin Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds, such as reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are crucial for their application in chemical synthesis and pharmaceuticals. Studies on similar compounds have highlighted their reactivity patterns, including photoinduced reactions and interactions with biological molecules (K. Oda et al., 1997).

Scientific Research Applications

Antifungal Activity

Compounds similar to 4-benzyl-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide have shown potential as antifungal agents. A study by Narayana et al. (2004) synthesized compounds with a thiazole structure that exhibited significant antifungal properties, highlighting the potential use of such compounds in combating fungal infections (Narayana et al., 2004).

Anticancer Properties

Research by Ravinaik et al. (2021) on benzamide derivatives with a thiazole component showed moderate to excellent anticancer activity against various cancer cell lines. This suggests that compounds like this compound could be valuable in cancer research (Ravinaik et al., 2021).

Antimicrobial Agents

Similar compounds have been explored for their antimicrobial properties. Bikobo et al. (2017) synthesized thiazole derivatives that showed greater potency than reference drugs against certain pathogenic strains, indicating the potential of these compounds in antimicrobial treatments (Bikobo et al., 2017).

Stearoyl-CoA Desaturase-1 Inhibitors

Another study by Uto et al. (2009) identified 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide as a potent inhibitor of stearoyl-CoA desaturase-1, a key enzyme in lipid metabolism. This implies potential applications in metabolic research and therapy (Uto et al., 2009).

properties

IUPAC Name

4-benzyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S/c1-30-22-9-5-8-20-15-23(31-24(20)22)21-16-32-26(27-21)28-25(29)19-12-10-18(11-13-19)14-17-6-3-2-4-7-17/h2-13,15-16H,14H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVUJUDGGKWNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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